molecular formula C12H15N3OS B12910759 N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine CAS No. 61955-53-1

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12910759
CAS No.: 61955-53-1
M. Wt: 249.33 g/mol
InChI Key: LZCGFGPOEFJDMC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a propyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with propyl isothiocyanate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a methoxyphenyl group and a propyl group on the thiadiazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole class known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have gained significant attention due to their broad spectrum of biological activities including:

  • Anticancer : Inhibition of various cancer cell lines.
  • Antimicrobial : Activity against bacteria and fungi.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antiviral : Inhibition of viral replication.

The presence of the thiadiazole ring is crucial for these activities, as it contributes to the molecular interactions necessary for biological efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Notes
A549 (Lung Cancer)4.27Significant inhibition observed .
MCF-7 (Breast Cancer)2.44Potent anti-proliferative effects .
HCT116 (Colon Cancer)3–4Induced apoptosis without cell cycle arrest .
SK-MEL-2 (Skin Cancer)1.78Higher inhibitory activity than cisplatin .

The mechanism of action appears to involve apoptosis induction and cell cycle disruption. For instance, in studies involving MCF-7 cells, the compound exhibited a notable increase in G0/G1 phase cells while reducing those in the S phase .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 µg/ml
Escherichia coli0.125 µg/ml
Bacillus subtilis0.0039 µg/ml

This antimicrobial activity is attributed to the ability of the thiadiazole scaffold to disrupt microbial cellular processes .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound exhibits other pharmacological potentials:

  • Anti-inflammatory : The compound has been shown to reduce inflammation markers in vitro.
  • Antioxidant : It possesses significant antioxidant activity which may contribute to its overall protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Cytotoxicity Studies : A review by Alam et al. highlighted that many thiadiazole derivatives showed significant cytotoxic effects against multiple cancer cell lines with varying IC50 values indicating their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : The nature of substituents on the thiadiazole ring significantly influences its biological activity. For example, electron-withdrawing groups have been associated with enhanced anticancer properties .
  • Molecular Docking Studies : These studies suggest that this compound can potentially inhibit key signaling pathways involved in cancer progression by interfering with protein-DNA interactions .

Properties

CAS No.

61955-53-1

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3OS/c1-3-4-11-14-15-12(17-11)13-9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,13,15)

InChI Key

LZCGFGPOEFJDMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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